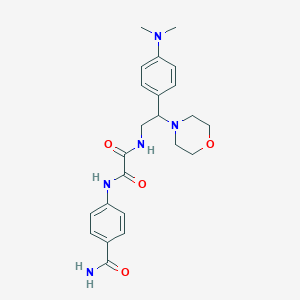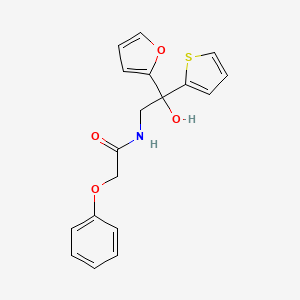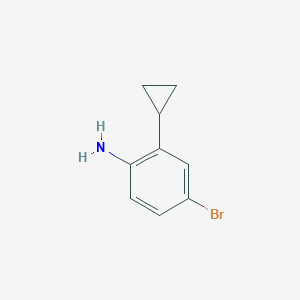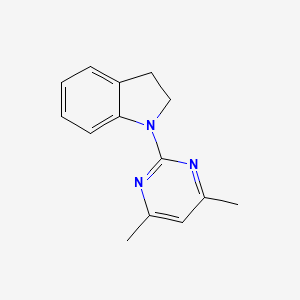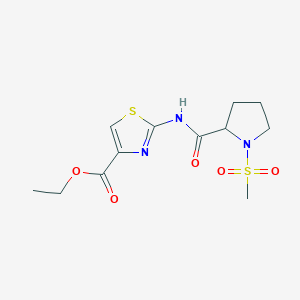
2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and analgesic properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Potential Antipsychotic Agents
Research has focused on the synthesis of heterocyclic carboxamides, including compounds structurally related to 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide, for evaluation as potential antipsychotic agents. Studies have involved the preparation and in vitro evaluation of these compounds for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. In vivo evaluations have also been conducted, particularly looking at their ability to antagonize apomorphine-induced climbing in mice, a predictive model of antipsychotic activity. Some derivatives showed potent in vivo activities comparable to established benchmarks while exhibiting fewer extrapyramidal side effects, suggesting their potential as backup compounds for further antipsychotic drug development (Norman et al., 1996).
Antibacterial Activity
Another avenue of research has explored the antibacterial properties of quinoline derivatives. Studies have synthesized various derivatives and tested them against a range of Gram-positive and Gram-negative bacterial strains. Compounds containing quinoline and piperidine moieties have demonstrated promising antibacterial activities, particularly those incorporating thiazole rings. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Selvakumar & Elango, 2017).
Antihypertensive Activity
Research into piperidine derivatives with a quinazoline ring system, closely related to the chemical structure , has shown that some compounds exhibit strong antihypertensive activity in animal models. Specifically, these studies have identified derivatives that produced significant hypotension in spontaneously hypertensive rats, indicating their potential for development into antihypertensive medications (Takai et al., 1986).
Synthesis Methods and Applications in Drug Discovery
Several studies have focused on the synthesis of quinoline derivatives with potential applications in drug discovery. These include methods for creating piperazine substituted quinolones and exploring their potential as sorbitol dehydrogenase inhibitors, highlighting the versatility of the quinoline core in medicinal chemistry. Such research not only advances the synthetic chemistry of quinoline derivatives but also opens new pathways for the development of treatments for various diseases, including diabetes and cancer (Depreux et al., 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-21-13-18(16-5-1-4-8-20(16)27-21)23(30)26-15-9-11-28(12-10-15)22-17-6-2-3-7-19(17)24-14-25-22/h1,4-5,8,13-15H,2-3,6-7,9-12H2,(H,26,30)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZYQLNKCXJTQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

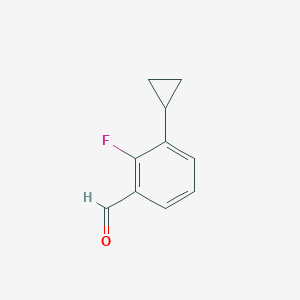
![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
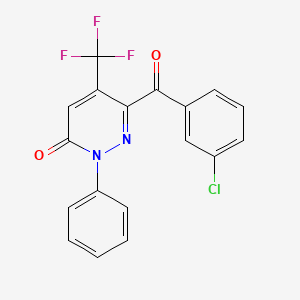
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)
